CO-1686 hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AVL-301 hydrobromide involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure.
Functional Group Introduction: Various functional groups are introduced through reactions such as halogenation, alkylation, and acylation.
Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid
Industrial Production Methods: Industrial production of AVL-301 hydrobromide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Types of Reactions:
Oxidation: AVL-301 hydrobromide can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can occur at various functional groups, altering the compound’s activity.
Substitution: The compound can undergo substitution reactions, especially at positions where halogens or other leaving groups are present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or other nucleophiles are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
AVL-301 hydrobromide has several scientific research applications:
Chemistry: Used as a model compound to study kinase inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and its ability to induce apoptosis in cancer cells.
Medicine: Primarily used in clinical research for the treatment of NSCLC with specific EGFR mutations.
Industry: Employed in the development of targeted cancer therapies and as a reference standard in analytical chemistry .
Mechanism of Action
AVL-301 hydrobromide exerts its effects by selectively inhibiting mutant forms of the epidermal growth factor receptor (EGFR), including the T790M mutation. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound binds irreversibly to the ATP-binding site of the mutant EGFR, leading to apoptosis and reduced tumor growth .
Comparison with Similar Compounds
Osimertinib: Another EGFR inhibitor used for similar indications.
Afatinib: A broader-spectrum EGFR inhibitor that targets multiple mutations.
Erlotinib: An earlier generation EGFR inhibitor with a different mutation profile
Uniqueness: AVL-301 hydrobromide is unique in its high selectivity for the T790M mutation, which is a common resistance mutation in NSCLC. This selectivity allows for effective treatment of patients who have developed resistance to other EGFR inhibitors .
Properties
IUPAC Name |
N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N7O3.BrH/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38;/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKRDUJIGYXXNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29BrF3N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446700-26-0 |
Source
|
Record name | 2-Propenamide, N-[3-[[2-[[4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1446700-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rociletinib hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446700260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ROCILETINIB HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV4XAQ7MUV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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